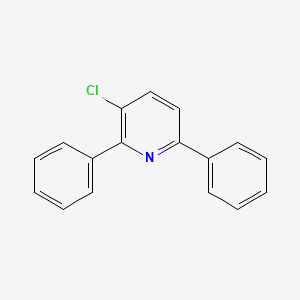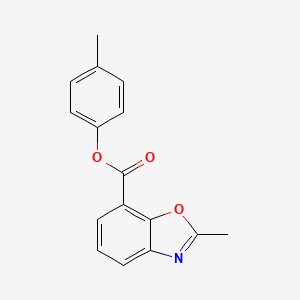![molecular formula C23H34N2O5S2 B11504614 N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide](/img/structure/B11504614.png)
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of an adamantane group, a morpholine ring, and sulfonamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of adamantane derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide linkage. The morpholine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to optimize reaction conditions, leading to higher yields and shorter reaction times. This method has been shown to be effective in synthesizing similar compounds, such as N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring.
Wissenschaftliche Forschungsanwendungen
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane group is known for its ability to disrupt viral replication, while the sulfonamide group can inhibit enzyme activity. The morpholine ring may enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(adamantan-1-yl)-4-(pentyloxy)naphthalene-1-sulfonamide: A synthetic cannabinoid receptor agonist.
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Known for its anti-dengue virus activity.
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: A cannabimimetic compound.
Uniqueness
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is unique due to its combination of an adamantane group, a morpholine ring, and sulfonamide functionalities. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C23H34N2O5S2 |
|---|---|
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
N-[1-(1-adamantyl)propyl]-4-morpholin-4-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C23H34N2O5S2/c1-2-22(23-14-17-11-18(15-23)13-19(12-17)16-23)24-31(26,27)20-3-5-21(6-4-20)32(28,29)25-7-9-30-10-8-25/h3-6,17-19,22,24H,2,7-16H2,1H3 |
InChI-Schlüssel |
UCFGERIIYHIZIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate](/img/structure/B11504533.png)
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)propanamide](/img/structure/B11504535.png)

![(4-ethyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)(phenyl)methanone](/img/structure/B11504550.png)
![4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11504556.png)
![4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide](/img/structure/B11504563.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B11504571.png)
![9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B11504577.png)


![Piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl-](/img/structure/B11504608.png)
![2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B11504619.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate](/img/structure/B11504622.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11504625.png)
